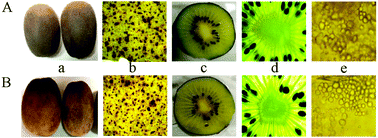Effect of selenium-enriched kiwifruit on body fat reduction and liver protection in hyperlipidaemic mice
Food & Function Pub Date: 2021-02-03 DOI: 10.1039/D0FO02410D
Abstract
This study aimed to investigate the effects and mechanism of selenium-enriched kiwifruit (Se-Kiwi) on lipid-lowering and liver protection in hyperlipidaemic mice induced by consuming a long-term high-fat diet. Selenium-enriched cultivation can significantly improve the contents of vitamins and functional elements in kiwifruits, especially vitamin C, selenium, and manganese, thus enhancing the activity of antioxidant enzymes in Se-Kiwi. Se-Kiwi can significantly improve the activity of antioxidant enzymes in the liver of hyperlipidaemic mice, restore the liver morphology of mice close to normal, reduce the fat content in the liver, and inhibit the accumulation of abdominal fat cells. Meanwhile, the expression levels of inflammation-related factors (TNF-α and NF-κB) and lipid synthesis related genes (SREBP-1c and FAS) are inhibited at the gene transcription and protein expression levels, and the expression levels of energy expenditure related genes (PPAR-α and CPT1) are increased, resulting in lipid reductions and liver protection. In conclusion, our results indicate that the protective mechanism of Se-Kiwi on high-fat diet mice is associated with enhancing the activity of antioxidant enzymes, reducing the degree of the inflammatory reaction, inhibiting the fat synthesis, and accelerating body energy consumption.


Recommended Literature
- [1] Towards three-dimensional, multi-functional graphene-based nanocomposite aerogels by hydrophobicity-driven absorption†
- [2] Ultra-sensitive trace analysis of cyanide water pollutant in a PDMS microfluidic channel using surface-enhanced Raman spectroscopy
- [3] Biodegradable nanoparticles composed of enantiomeric poly(γ-glutamic acid)-graft-poly(lactide) copolymers as vaccine carriers for dominant induction of cellular immunity
- [4] Antifouling performances of macro- to micro- to nano-copper materials for the inhibition of biofouling in its early stages
- [5] Soft chemical in situ synthesis, formation mechanism and electrochemical performances of 1D bead-like AgVO3 nanoarchitectures†
- [6] Valuation of milk solids instead of a limit or standard
- [7] Reactive oxygen species-upregulating nanomedicines towards enhanced cancer therapy
- [8] A stable liquid–solid interface of a lithium metal anode enabled by micro-region meshing†
- [9] Rapid, highly sensitive, and simultaneous detection of staphylococcal enterotoxins in milk by using immuno-pillar devices
- [10] Statistical aspects of chemisorption

Journal Name:Food & Function
Research Products
-
4-(Trifluoromethyl)benzaldehyde
CAS no.: 455-19-6
-
CAS no.: 2545-40-6
-
CAS no.: 3377-71-7
-
CAS no.: 2613-89-0
-
CAS no.: 91-13-4
-
CAS no.: 2413-38-9
-
N-Butyl-N-2-hydroxyethylaniline
CAS no.: 3046-94-4
-
Diethylene glycol diethyl ether
CAS no.: 112-36-7









